(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, an efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been reported . The process involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, yielding a key homochiral bicycle[3.1.0]hexan-1-ol, which is then oxidized to the desired ketone .Mechanism of Action
Target of Action
The primary targets of (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
The mode of action of (1R,2S,5S)-3-Azabicyclo[31It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by (1R,2S,5S)-3-Azabicyclo[31The compound’s effects on these pathways and their downstream effects are subjects of ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1R,2S,5S)-3-Azabicyclo[31These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,5-dioxo-pyrrolidin-1-yl-acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reduction of 2,5-dioxo-pyrrolidin-1-yl-acetic acid with sodium borohydride in methanol to obtain (1R,2S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid", "Step 2: Conversion of (1R,2S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid in water", "Step 3: Isolation of the product by extraction with ethyl acetate and drying" ] } | |
CAS No. |
73836-88-1 |
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.60 g/mol |
IUPAC Name |
(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-4-1-3(4)2-7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4-,5+;/m0./s1 |
InChI Key |
KWBHCTGCOVQKMK-ASMLCRKRSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@@H](NC2)C(=O)O.Cl |
SMILES |
C1C2C1C(NC2)C(=O)O.Cl |
Canonical SMILES |
C1C2C1C(NC2)C(=O)O.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.